molecular formula C23H26N4O B11556093 N'-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide

N'-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11556093
M. Wt: 374.5 g/mol
InChI Key: COYKTOQJNPDVDO-PCLIKHOPSA-N
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Description

N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzylidene group attached to a diethylamino moiety, along with a naphthylamino group linked to an acetohydrazide. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide typically involves the condensation of 4-(diethylamino)benzaldehyde with 2-(1-naphthylamino)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Naphthylamino)phenol: Shares the naphthylamino group but differs in other structural aspects.

    4-tert-butyl-N-[(1-naphthylamino)carbonothioyl]benzamide: Contains a naphthylamino group and a benzamide moiety, with different functional groups compared to the target compound.

Uniqueness

N’-(4-(Diethylamino)benzylidene)-2-(1-naphthylamino)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H26N4O

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C23H26N4O/c1-3-27(4-2)20-14-12-18(13-15-20)16-25-26-23(28)17-24-22-11-7-9-19-8-5-6-10-21(19)22/h5-16,24H,3-4,17H2,1-2H3,(H,26,28)/b25-16+

InChI Key

COYKTOQJNPDVDO-PCLIKHOPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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